molecular formula C17H20N2O5S2 B5809354 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine

Cat. No. B5809354
M. Wt: 396.5 g/mol
InChI Key: IDLHHQGLXKVQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamine psychedelics. It was first synthesized in the late 1990s by a team of researchers led by David E. Nichols at Purdue University. TCB-2 is known for its potent hallucinogenic properties and has been used in scientific research to study the mechanism of action of psychedelics.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine is believed to be similar to that of other psychedelics, such as LSD and psilocybin. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine binds to the 5-HT2A receptor in the brain, which leads to an increase in the release of serotonin and other neurotransmitters. This increase in neurotransmitter release is thought to be responsible for the psychedelic effects of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine, including altered perception, thought, and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine are similar to those of other psychedelics. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine has been shown to increase the release of neurotransmitters, including serotonin, dopamine, and norepinephrine. It also affects the activity of certain brain regions, including the prefrontal cortex and the default mode network, which are involved in perception, thought, and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine in lab experiments is its potent hallucinogenic properties, which allow researchers to study the effects of psychedelics on the brain and behavior. However, one limitation is that 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine is a relatively new compound, and its effects on the brain and behavior are not well understood. Additionally, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine and other psychedelics. One area of interest is the potential therapeutic applications of these compounds, particularly for the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new compounds that have similar effects to 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine but with fewer side effects or a lower risk of abuse. Finally, further research is needed to better understand the mechanism of action of psychedelics and their effects on the brain and behavior.

Synthesis Methods

The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 2-thiophenecarbonyl chloride to form 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine has been used in scientific research to study the mechanism of action of psychedelics. It has been shown to bind to serotonin receptors in the brain, specifically the 5-HT2A receptor, which is believed to be responsible for the psychedelic effects of these compounds. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine has also been used to study the effects of psychedelics on neuronal activity and to investigate the potential therapeutic applications of these compounds.

properties

IUPAC Name

[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-23-13-5-6-14(24-2)16(12-13)26(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-25-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLHHQGLXKVQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone

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